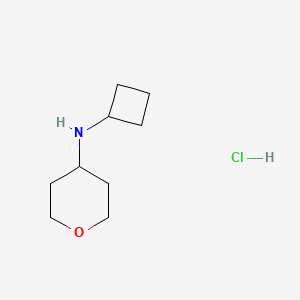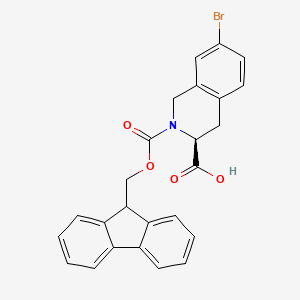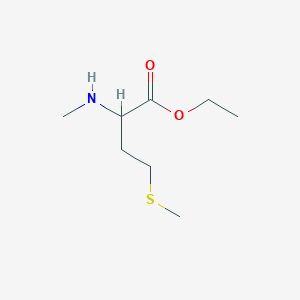
Ethyl methylmethioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methylmethioninate is an organic compound that belongs to the class of esters It is derived from methionine, an essential amino acid, and is characterized by the presence of both ethyl and methyl groups attached to the methionine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl methylmethioninate can be synthesized through esterification reactions involving methionine. One common method involves the reaction of methionine with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the precise control of temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid are often used to accelerate the esterification process, and the product is purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl methylmethioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl methylmethioninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ethyl methylmethioninate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a methyl donor, participating in methylation reactions that regulate gene expression and protein function. The pathways involved include the methionine cycle and the transsulfuration pathway, which are crucial for maintaining cellular homeostasis.
Comparación Con Compuestos Similares
Ethyl methylmethioninate can be compared with other similar compounds such as:
Methyl methioninate: Lacks the ethyl group, which may affect its reactivity and biological activity.
Ethyl methioninate: Lacks the methyl group, leading to different chemical properties and applications.
S-Methylmethionine: A naturally occurring derivative of methionine with distinct biological roles.
This compound is unique due to the presence of both ethyl and methyl groups, which confer specific chemical and biological properties that differentiate it from other methionine derivatives.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
ethyl 2-(methylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-4-11-8(10)7(9-2)5-6-12-3/h7,9H,4-6H2,1-3H3 |
Clave InChI |
SYPNPYNMYGRWHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCSC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


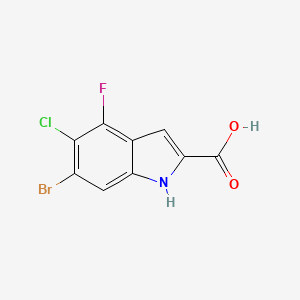
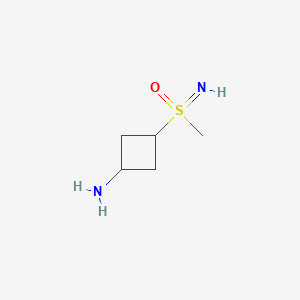

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
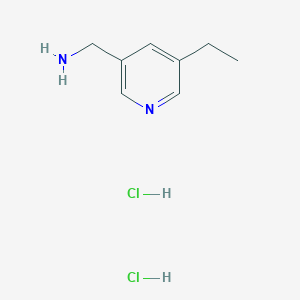
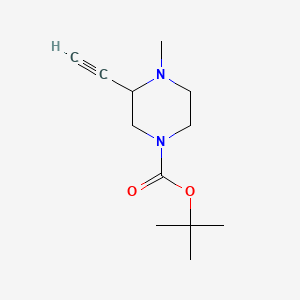
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)

![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
